N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features multiple heterocyclic structures, including thiadiazole and triazole moieties. This compound is of significant interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.
This compound can be classified under:
The synthesis of N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves several key steps:
Each step requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to optimize yield and purity .
The molecular formula for N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is , with a molecular weight of approximately 411.579 g/mol.
The compound exhibits:
The compound can be represented by the following structural formulas:
CCSCC(=O)Nc1ncnc(SCC(=O)N)c1C(=O)N
InChI=1S/C16H18N6OS3/c17...
The compound participates in various chemical reactions typical for thiadiazole and triazole derivatives. These include:
These reactions are critical for modifying the compound to enhance its biological activity or alter its solubility properties .
The proposed mechanism of action for N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-pheny - 4H - 1 , 2 , 4 - triazol - 3 - yl)methyl)-4-(morpholinosulfonyl)benzamide involves:
Molecular docking studies have suggested that this compound may effectively interact with various targets within cancer cells or pathogens .
The compound is typically characterized by:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are utilized to confirm the structure and purity of the synthesized compound .
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-pheny - 4H - 1 , 2 , 4 - triazol - 3 - yl)methyl)-4-(morpholinosulfonyl)benzamide has several scientific applications: